molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2937020
CAS No.: 941928-42-3
M. Wt: 294.31
InChI Key: XXOYXQAKMXHGCX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a furo[3,2-b]pyridine core substituted with a methyl group at position 5 and a carboxamide-linked 3-acetylphenyl moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYXQAKMXHGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Core

The target compound’s 3-acetylphenyl group distinguishes it from analogs with different aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituent at Carboxamide Position Core Heterocycle Notable Features Reference
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide 3-acetylphenyl Furo[3,2-b]pyridine Acetyl group enhances polarity and potential hydrogen bonding. N/A (Target)
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide 4-fluorophenyl + pyrimidin-2-yl cyclopropane Furo[2,3-b]pyridine Chlorine and fluorine increase lipophilicity; pyrimidine enables π-stacking.
2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 4-fluorophenyl + methylcyclopropyl Furo[2,3-b]pyridine Trifluoroethylamino group introduces strong electron-withdrawing effects.
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl + 3-methylphenyl Pyrazolo[4,3-c]pyridine Oxo group and benzyl substituent alter electron density.

Key Observations :

  • The 3-acetylphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ), though this depends on the solvent system.
  • Core heterocycle differences (e.g., furo[3,2-b]pyridine vs. pyrazolo[4,3-c]pyridine in ) influence conjugation and electronic properties, affecting binding to biological targets.

Comparison of Reagents :

  • HATU () vs. tetramethylisouronium hexafluorophosphate (): The former is more reactive but may lead to side reactions with sensitive functional groups.

Physicochemical and Analytical Data

While explicit data for the target compound are unavailable, analogs provide insights:

  • LC/MS Conditions : describes a gradient using 95:5 acetonitrile:water with ammonium acetate , indicating moderate hydrophobicity for similar compounds .
  • Stability : The use of DMF as a solvent in multiple syntheses (e.g., ) suggests that these compounds are stable in polar aprotic solvents but may degrade under acidic/basic conditions.

Biological Activity

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a furo[3,2-b]pyridine core with an acetylphenyl group and a carboxamide moiety. The synthesis typically involves the reaction of 3-acetylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
  • Antiviral Properties : The compound's structure suggests potential interactions with viral enzymes or receptors, making it a candidate for antiviral drug development .

The mechanism of action involves binding to specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors involved in disease processes. For instance, it may inhibit enzymes that facilitate tumor growth or interact with G protein-coupled receptors to alter cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntiviralPotential interactions with viral targets

Table 2: Synthesis Overview

StepDescription
Formation of CoreCyclization involving pyridine derivatives
AcetylationAcylation using 3-acetylphenyl chloride
Coupling ReactionFinal coupling with carboxamide derivatives

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated cytotoxicity and induced apoptosis, significantly reducing the population of cancer stem cells (CSCs) in treated cultures. Flow cytometry analysis confirmed the decrease in CSC markers post-treatment .
  • Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed that this compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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